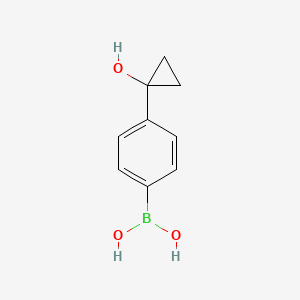

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(1-Hydroxycyclopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Hydroxycyclopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1-hydroxycyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPVGADBNJZEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726069 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956006-93-2 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-to-Z Guide to the Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid: A Keystone Building Block in Medicinal Chemistry

Abstract

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a pivotal structural motif in contemporary drug discovery, prized for its unique conformational properties and its utility as a versatile intermediate in cross-coupling reactions. The cyclopropyl group, a bioisostere for moieties like gem-dimethyl groups or carbonyls, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] This in-depth guide provides a comprehensive overview of the synthetic routes to this valuable building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available synthetic strategies.

Introduction: The Strategic Importance of the 1-Hydroxycyclopropyl Phenyl Moiety

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy in medicinal chemistry. The cyclopropyl ring, in particular, offers a rigid scaffold that can introduce favorable conformational constraints, leading to improved target engagement. When functionalized with a hydroxyl group and appended to a phenylboronic acid, as in the title compound, it becomes a highly valuable building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3][4] This allows for the efficient construction of complex molecular architectures, making (4-(1-hydroxycyclopropyl)phenyl)boronic acid a sought-after intermediate in the synthesis of novel therapeutics.

This guide will focus on a robust and widely applicable two-step synthetic sequence:

-

Step 1: Synthesis of the Precursor, 1-(4-Bromophenyl)cyclopropan-1-ol. This involves the creation of the hydroxycyclopropyl-aryl core.

-

Step 2: Palladium-Catalyzed Borylation. This step introduces the boronic acid functionality, yielding the final target molecule.

We will explore the nuances of each step, providing both the "why" and the "how" to empower researchers to successfully implement and adapt these protocols.

Synthetic Strategy Overview

The most common and efficient pathway to (4-(1-hydroxycyclopropyl)phenyl)boronic acid begins with a commercially available or readily synthesized aryl bromide precursor, 1-(4-bromophenyl)cyclopropan-1-ol.[1][5][6] This intermediate is then subjected to a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation, to install the boronic acid or a boronate ester equivalent.[7][8][9]

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of the Key Precursor, 1-(4-Bromophenyl)cyclopropan-1-ol

The formation of the 1-aryl-1-hydroxycyclopropane core is the critical first stage. While several methods exist for cyclopropanation, a highly effective and accessible approach involves a variation of the Grignard reaction.

Mechanistic Insight: The Grignard-type Cyclopropanation

This transformation is believed to proceed through the formation of a Grignard-like reagent from an activated dihalomethane, which then reacts with an aryl ketone. The subsequent intramolecular cyclization yields the desired cyclopropanol. The use of magnesium is crucial for the formation of the organometallic intermediate.[10][11][12]

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-ol

This protocol is adapted from established procedures and is designed for robustness and scalability.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Notes |

| 1-(4-Bromophenyl)ethanone | 199.04 g/mol | 10.0 g | 50.2 | Starting material |

| Magnesium turnings | 24.31 g/mol | 2.44 g | 100.4 | Ensure fresh, dry surface |

| Dibromomethane | 173.83 g/mol | 17.4 g (6.0 mL) | 100.4 | Use dry |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry, inhibitor-free |

| Saturated aq. NH4Cl | - | 50 mL | - | For quenching |

| Ethyl acetate | - | 100 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Na2SO4 or MgSO4 | - | - | - | For drying |

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel with magnesium turnings.

-

Initiation: Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun until violet vapors are observed, then allow it to cool.

-

Grignard Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of dibromomethane in 50 mL of anhydrous THF. Add a small portion of the dibromomethane solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Addition of Reactants: Once the reaction is initiated, add the remaining dibromomethane solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Ketone Addition: Dissolve 1-(4-bromophenyl)ethanone in 80 mL of anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-bromophenyl)cyclopropan-1-ol as a white solid.

Part II: The Miyaura Borylation for Boronic Acid Synthesis

With the precursor in hand, the next stage is the introduction of the boronic acid moiety. The Miyaura borylation is the reaction of choice, offering mild conditions and broad functional group tolerance.[7][8][9] This reaction utilizes a palladium catalyst to couple the aryl bromide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).

The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation is a well-established catalytic cycle involving a palladium(0) species.[8][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 109240-30-4|1-(4-Bromophenyl)cyclopropanol|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique molecular architecture, combining a phenylboronic acid moiety with a hydroxycyclopropyl substituent, makes it a valuable building block in the synthesis of complex organic molecules. Boronic acids are renowned for their versatility, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.[1] The incorporation of the cyclopropyl group, a strained three-membered ring, can impart desirable conformational rigidity and metabolic stability to drug candidates, potentially enhancing their pharmacological properties.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with a particular focus on its utility in drug discovery and development.

Core Molecular Attributes

| Property | Value |

| IUPAC Name | [4-(1-hydroxycyclopropyl)phenyl]boronic acid[2] |

| CAS Number | 956006-93-2[2] |

| Molecular Formula | C₉H₁₁BO₃[2] |

| Molecular Weight | 177.99 g/mol [2] |

| SMILES | B(C1=CC=C(C=C1)C2(CC2)O)(O)O[2] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is characterized by a central benzene ring substituted at the 1 and 4 positions. One substituent is a boronic acid group (-B(OH)₂), and the other is a 1-hydroxycyclopropyl group. The boronic acid moiety is known to be a mild Lewis acid and is crucial for its reactivity in cross-coupling reactions. The cyclopropyl ring, due to its inherent ring strain, exhibits unique electronic properties and a rigid conformation.

While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, the structures of numerous functionalized phenylboronic acids have been determined, providing a strong basis for understanding its solid-state and solution-phase behavior.[1]

Predicted Spectroscopic Data

Based on the known spectroscopic data of analogous compounds, the following spectral characteristics are anticipated for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and hydroxyl protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic protons (ortho to boronic acid) | 7.8 - 8.0 | Doublet | ~8.0 |

| Aromatic protons (ortho to cyclopropyl) | 7.3 - 7.5 | Doublet | ~8.0 |

| Cyclopropyl protons | 0.8 - 1.2 | Multiplet | |

| Hydroxyl proton (cyclopropyl) | Variable (singlet, broad) | ||

| Boronic acid hydroxyl protons | Variable (singlet, broad) |

Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-B | 130 - 135 (broad) |

| Aromatic C-C(OH) | 145 - 150 |

| Aromatic CH (ortho to boronic acid) | 134 - 136 |

| Aromatic CH (ortho to cyclopropyl) | 125 - 128 |

| Cyclopropyl quaternary carbon | 60 - 65 |

| Cyclopropyl CH₂ | 10 - 15 |

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl, aromatic, and boronic acid functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl and boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (cyclopropyl) | ~3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| B-O stretch | 1350 - 1310 |

| C-O stretch | 1200 - 1000 |

Structural Rationale and Significance

The combination of the planar phenylboronic acid and the three-dimensional cyclopropyl group creates a molecule with a defined spatial arrangement. This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The hydroxyl group on the cyclopropyl ring also provides a potential site for hydrogen bonding, which can further influence molecular interactions.

Synthesis and Purification

The synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A plausible synthetic route is outlined below.

Sources

- 1. Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of synthetic building blocks, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a compound of significant interest. Its unique structural amalgamation of a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a 1-hydroxycyclopropyl group, a bioisosteric mimic of larger functionalities, presents a compelling scaffold for the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties: A Foundation for Versatility

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₃ | PubChem[1][2] |

| Molecular Weight | 177.99 g/mol | PubChem[1][2] |

| IUPAC Name | [4-(1-hydroxycyclopropyl)phenyl]boronic acid | PubChem[1][2] |

| CAS Number | 956006-93-2 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO and methanol | General knowledge of boronic acids |

Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid: A Strategic Approach

While a specific, detailed protocol for the synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is not extensively published in peer-reviewed journals, a robust and scientifically sound synthetic strategy can be devised based on established methodologies for the preparation of analogous aryl- and cyclopropylboronic acids. The most plausible and widely practiced approach involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages: the formation of the key Grignard reagent intermediate and its subsequent conversion to the desired boronic acid.

Caption: Proposed synthetic route to (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for similar transformations.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Activate the magnesium by stirring under a gentle stream of nitrogen and gentle heating.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Prepare a solution of 1-(4-bromophenyl)cyclopropan-1-ol (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle exotherm and the disappearance of the shiny magnesium surface.

-

Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent quenching of the highly reactive Grignard reagent. Activation of magnesium is often necessary to remove the passivating oxide layer. The dropwise addition of the bromide controls the exothermic reaction.

Step 2: Borylation and Hydrolysis

-

Cool the freshly prepared Grignard solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Causality Behind Experimental Choices: The low temperature during the addition of the borate ester prevents side reactions, such as the formation of diaryl or triaryl boranes. Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid.

Applications in Drug Discovery: A Versatile Building Block

The true value of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3]

The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate.[3] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of coupling partners.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The Significance of the 1-Hydroxycyclopropyl Moiety

The 1-hydroxycyclopropyl group is a particularly attractive pharmacophore in medicinal chemistry. The cyclopropyl ring, being a small, rigid, and three-dimensional scaffold, can act as a bioisosteric replacement for larger or more flexible groups, often leading to improved metabolic stability and binding affinity. The hydroxyl group provides a key hydrogen bond donor and acceptor, which can be crucial for interaction with biological targets.

Application in Kinase Inhibitor Synthesis

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a biaryl scaffold, which can be efficiently synthesized via the Suzuki-Miyaura coupling. The use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid allows for the introduction of the unique 1-hydroxycyclopropylphenyl moiety into these inhibitor scaffolds.

Hypothetical Kinase Inhibitor Synthesis Workflow

Caption: Workflow for the synthesis of a kinase inhibitor core structure.

This approach can be utilized to generate libraries of novel kinase inhibitors for screening against various kinase targets. The 1-hydroxycyclopropylphenyl group can occupy the solvent-exposed region of the ATP-binding pocket, with the hydroxyl group forming key interactions with the protein backbone or surrounding water molecules, potentially enhancing potency and selectivity.

Potential Signaling Pathway Involvement

While (4-(1-Hydroxycyclopropyl)phenyl)boronic acid itself is not biologically active, the inhibitors synthesized from it can target key signaling pathways implicated in diseases like cancer. For instance, a hypothetical inhibitor targeting a protein kinase in a growth factor signaling pathway could block downstream signaling and inhibit cell proliferation.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Perspectives

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid represents a valuable and strategically important building block for modern drug discovery. Its straightforward, albeit not widely documented, synthesis and its versatility in palladium-catalyzed cross-coupling reactions make it an attractive tool for medicinal chemists. The incorporation of the 1-hydroxycyclopropylphenyl moiety into drug candidates offers the potential for enhanced potency, selectivity, and pharmacokinetic properties. As the demand for novel and differentiated small molecule therapeutics continues to grow, the strategic application of unique and functionalized building blocks like (4-(1-Hydroxycyclopropyl)phenyl)boronic acid will undoubtedly play a pivotal role in the future of drug development. Further exploration of its use in the synthesis of diverse compound libraries and the systematic evaluation of the resulting molecules will continue to unlock the full potential of this promising scaffold.

References

-

PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Modern Drug Discovery

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry. Its unique structural features—a planar phenylboronic acid moiety combined with a strained, three-dimensional cyclopropyl group—make it a valuable component in the synthesis of complex molecular architectures. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The addition of the 1-hydroxycyclopropyl group introduces a desirable three-dimensional character to drug candidates, a strategy often employed to improve physicochemical properties such as solubility and metabolic stability, while also enabling new interactions with biological targets.

This guide provides a comprehensive overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. Understanding these spectroscopic signatures is paramount for any researcher utilizing this compound in their synthetic endeavors.

Molecular and Spectroscopic Overview

| Property | Value | Source |

| IUPAC Name | [4-(1-hydroxycyclopropyl)phenyl]boronic acid | [1] |

| CAS Number | 956006-93-2 | [1] |

| Molecular Formula | C₉H₁₁BO₃ | [1] |

| Molecular Weight | 177.99 g/mol | [1] |

| Monoisotopic Mass | 178.0801244 Da | [1] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (meta to -B(OH)₂) | Protons meta to the boronic acid group are less deshielded than the ortho protons. |

| ~ 2.0 - 3.0 | Singlet (broad) | 3H | -B(OH ), -C(OH ) | The acidic protons of the boronic acid and the hydroxyl group are often broad and may exchange with residual water in the solvent. |

| ~ 1.0 - 1.2 | Multiplet | 2H | Cyclopropyl-H (diastereotopic) | The two protons on one of the CH₂ groups of the cyclopropyl ring are diastereotopic and will appear as a complex multiplet. |

| ~ 0.8 - 1.0 | Multiplet | 2H | Cyclopropyl-H (diastereotopic) | The two protons on the other CH₂ group of the cyclopropyl ring are also diastereotopic. |

Expert Insights: Arylboronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra. To obtain sharp, well-resolved spectra, it is advisable to use a coordinating solvent such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). These solvents can break up the boroxine oligomers.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | C -cyclopropyl (para) | The aromatic carbon attached to the cyclopropyl group. |

| ~ 135 - 140 | C -B (ipso) | The carbon attached to the boron atom is often broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| ~ 130 - 135 | Ar-C H (ortho) | Aromatic CH carbons ortho to the boronic acid. |

| ~ 125 - 130 | Ar-C H (meta) | Aromatic CH carbons meta to the boronic acid. |

| ~ 60 - 65 | C -OH (cyclopropyl) | The quaternary carbon of the cyclopropyl ring bearing the hydroxyl group. |

| ~ 15 - 20 | C H₂ (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Broad, Strong | O-H stretch | Overlapping stretches from the B(OH)₂ and C-OH groups, broadened due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |

| ~ 1600, 1480 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| 1400 - 1300 | Strong | B-O stretch | A strong, characteristic absorption for the boron-oxygen single bond. |

| 1100 - 1000 | Strong | C-O stretch | Stretching vibration of the tertiary alcohol C-O bond. |

| ~ 850 | Strong | C-H out-of-plane bend | Characteristic bending for a 1,4-disubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted MS Data and Interpretation

| m/z | Ion | Rationale |

| 179.0877 | [M+H]⁺ | Protonated molecular ion (C₉H₁₂BO₃⁺). This is often the base peak in the positive ion mode. |

| 201.0696 | [M+Na]⁺ | Sodium adduct of the molecular ion (C₉H₁₁BO₃Na⁺). |

| 161.0771 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

MS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Collection:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes.

-

Mass range: 50-500 m/z.

-

Use a high-resolution instrument to obtain accurate mass measurements for elemental composition confirmation.

-

dot graph "Spectroscopic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive dataset for the structural confirmation and purity assessment of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. A thorough understanding of the expected spectral features, as outlined in this guide, is essential for researchers in drug development and organic synthesis to ensure the quality and identity of this important chemical building block. The provided protocols offer a robust starting point for obtaining high-quality data, enabling confident progression in synthetic campaigns.

References

-

PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link][1]

Sources

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid: A Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, a specialized building block gaining traction in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, key suppliers, and the scientific rationale behind its application, particularly in the synthesis of novel therapeutics.

Introduction: The Emerging Role of Cyclopropyl Motifs in Drug Discovery

The incorporation of small, strained ring systems like cyclopropane into drug candidates has become a prominent strategy in modern medicinal chemistry. The cyclopropyl group can confer a range of desirable properties, including metabolic stability, conformational rigidity, and improved potency. When functionalized on a phenylboronic acid scaffold, as in the case of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, it becomes a versatile reagent for introducing this valuable motif into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Boronic acids and their derivatives are crucial in drug discovery, with several approved drugs, such as Bortezomib and Ixazomib, featuring a boronic acid functional group.[1] These compounds are celebrated for their unique ability to form reversible covalent bonds with biological targets, a characteristic that medicinal chemists are increasingly exploiting to design potent and selective inhibitors.[1]

Commercial Availability and Supplier Landscape

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid, identified by CAS Number 956006-93-2 , is available from a select number of specialized chemical suppliers.[2] Sourcing high-quality starting materials is a critical first step in any research and development program. The table below summarizes the offerings from key vendors.

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Sunway Pharm Ltd. | CB86131 | ≥97% | 50mg, 100mg, 250mg, 1g | Offers detailed detection information including COA and NMR upon request.[3] |

| Chemrio | N/A | N/A | Inquire for availability | Listed as a product, but pricing and availability require direct inquiry. |

| Arctom | AAB-AA01KKTX | N/A | Flexible sizes | Sells the compound in various quantities. |

| RHAWN | R135256 | ≥95% | 25mg, 250mg | Provides purity specifications.[4][5] |

Note: Availability, pricing, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Synthetic Chemistry

The primary utility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The presence of the boronic acid moiety allows for the facile coupling with a wide range of organic halides and triflates. The cyclopropyl group, being relatively robust, typically remains intact under standard Suzuki coupling conditions.

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction involving a generic aryl halide and (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Sources

An In-depth Technical Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid: Derivatives, Analogs, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining the reactivity of a boronic acid with the conformational rigidity and metabolic stability of a cyclopropyl group, have positioned it as a key intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known derivatives and analogs of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with a particular focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. The primary therapeutic area of interest for these compounds has been the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. This guide will delve into the specifics of these IDO1 inhibitors, while also exploring the potential for this scaffold in other therapeutic contexts.

Introduction: The Significance of the (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid Scaffold

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds.[1] In medicinal chemistry, the boronic acid moiety has gained significant attention due to its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This has led to the development of several successful drugs, including the proteasome inhibitor bortezomib.[2]

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and modulate physicochemical properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger interactions with its biological target.

The combination of these two functionalities in (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (Figure 1) creates a scaffold with significant potential for the development of novel therapeutics. The 1-hydroxycyclopropyl group, in particular, can act as a hydrogen bond donor and acceptor, further enhancing binding interactions.

Figure 1: Chemical Structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Caption: The core chemical structure.[3]

Synthesis of the Core Scaffold and Its Analogs

The synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and its derivatives typically involves a multi-step sequence. A general and widely adopted approach is the Grignard reaction followed by borylation.

General Synthetic Protocol

A common synthetic route starts from a protected bromophenol. The hydroxyl group is protected to prevent interference with the Grignard reagent formation. The protected bromophenyl derivative is then converted to the corresponding Grignard reagent, which subsequently reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the resulting boronate ester to yield the desired phenylboronic acid. The protecting group on the phenol is then removed, and the cyclopropyl group is introduced.

Experimental Protocol: Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Step 1: Protection of 4-Bromophenol

-

To a solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for BOC protection) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to obtain the protected 4-bromophenol.

Step 2: Grignard Reaction and Borylation

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the reaction to -78 °C and add a solution of triisopropyl borate in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the boronate ester.

Step 3: Hydrolysis and Deprotection

-

Dissolve the boronate ester in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

-

Stir the reaction at room temperature until the hydrolysis of the boronate ester and the removal of the protecting group are complete.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the hydroxyphenylboronic acid.[4]

Step 4: Introduction of the Cyclopropyl Moiety

-

The introduction of the 1-hydroxycyclopropyl group can be achieved through various methods, including the Kulinkovich reaction or variations thereof on an appropriate ester precursor.

Figure 2: General Synthetic Pathway

Caption: A generalized synthetic workflow.

Derivatives and Analogs as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The most significant application of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid derivatives to date is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of effector T-cells and promotes immune tolerance, allowing the tumor to evade the host's immune system.[6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

A number of patents and scientific publications have disclosed derivatives of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid as potent IDO1 inhibitors. These derivatives are typically synthesized by coupling the core boronic acid scaffold with various heterocyclic cores via a Suzuki-Miyaura cross-coupling reaction.

Key Structural Motifs and Structure-Activity Relationships (SAR)

Analysis of the patent literature reveals several key structural modifications to the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid core that are crucial for potent IDO1 inhibition. A general structure of these inhibitors is depicted in Figure 3.

Figure 3: General Structure of IDO1 Inhibitors

Caption: Key components of the inhibitor design.

The primary point of diversification is the heterocyclic core attached to the phenylboronic acid moiety. Various heterocyclic systems have been explored, with the aim of optimizing interactions with the active site of the IDO1 enzyme.

Table 1: Examples of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid-Based IDO1 Inhibitors and their Activities

| Compound ID | Heterocyclic Core | IDO1 IC50 (nM) | Reference |

| 1 | Substituted Imidazole | < 50 | [Patent] |

| 2 | Substituted Triazole | < 100 | [Patent] |

| 3 | Fused Bicyclic Heterocycle | < 20 | [Patent] |

(Note: Specific IC50 values are often not disclosed in initial patent filings but are typically in the nanomolar range for promising candidates.)

The structure-activity relationship studies suggest that:

-

The boronic acid group is essential for binding to the heme iron in the active site of IDO1.

-

The 1-hydroxycyclopropyl group likely engages in hydrogen bonding interactions within the active site, contributing to the potency and selectivity of the inhibitors.

-

The nature of the heterocyclic core and its substituents significantly influences the overall inhibitory activity. Electron-withdrawing and hydrogen-bonding groups on the heterocycle can enhance potency.[2]

Other Potential Therapeutic Applications

While the primary focus has been on IDO1 inhibition, the unique properties of the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid scaffold suggest its potential utility in targeting other enzymes. The ability of the boronic acid to interact with serine, threonine, or tyrosine residues in enzyme active sites makes it a versatile pharmacophore.

Potential areas for future investigation include:

-

Serine Protease Inhibitors: Many serine proteases are implicated in a variety of diseases, including coagulation disorders, inflammation, and cancer.

-

Beta-Lactamase Inhibitors: Boronic acids have shown promise as inhibitors of beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics.

-

Enzyme-Activated Prodrugs: The boronic acid moiety can be used as a trigger for the release of a therapeutic agent in a specific biological environment, for example, in the presence of high levels of reactive oxygen species (ROS) found in tumors.

Conclusion and Future Perspectives

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable and promising scaffold in medicinal chemistry. Its application in the development of potent IDO1 inhibitors highlights its potential for creating novel therapeutics, particularly in the field of immuno-oncology. The synthetic accessibility of this core and the potential for diverse functionalization of the aromatic ring and the heterocyclic partner in Suzuki couplings offer a rich field for further exploration. Future research will likely focus on a deeper understanding of the structure-activity relationships of its derivatives, the exploration of its utility against other therapeutic targets, and the development of more efficient and scalable synthetic routes. The continued investigation of this unique chemical entity holds great promise for the discovery of new and effective medicines.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

PubChem Compound Summary for CID 57416393, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. [Link]

-

Trippier, P. C.; McGuigan, C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2010 , 1, 183-198. [Link]

-

da Silva, J. F. M.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25(18), 4233. [Link]

-

The Advances of the Structure and Function of Indoleamine 2, 3- dioxygenase 1 and Its Inhibitors. Current Protein & Peptide Science, 2020 , 21(10), 1027-1039. [Link]

-

Rational design of indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry, 2010 , 53(5), 2226-2235. [Link]

-

Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. Current Medicinal Chemistry, 2012 , 19(15), 2344-2351. [Link]

-

Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 2011 , 46(11), 5680-5687. [Link]

-

Indoleamine 2,3-dioxygenase (IDO) Struture-Activity Relationship Studies. 6th Australia/Japan Symposium on Drug Design & Development, 2004 . [Link]

- Patent US5780454A - Boronic ester and acid compounds.

- Patent CA3032544A1 - Ido1 inhibitor and preparation method and applic

- Patent CN111072698A - Preparation method of hydroxyphenylboronic acid.

- Patent CN106831307A - A kind of preparation method of 4 amino phenyl boronic acid deriv

Sources

- 1. Rational design of indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. The Advances of the Structure and Function of Indoleamine 2, 3- dioxygenase 1 and Its Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA3032544A1 - Ido1 inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

Methodological & Application

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions: Protocols and Mechanistic Insights

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed guide for the effective use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate the valuable 1-hydroxycyclopropylphenyl motif into their target molecules. This guide combines mechanistic principles with practical, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the Cyclopropyl Motif

In modern drug discovery, the cyclopropyl group has emerged as a crucial structural motif.[1] Its unique stereoelectronic properties, stemming from significant ring strain, offer a powerful tool for medicinal chemists to optimize drug candidates.[1][2] The incorporation of a cyclopropyl ring can confer numerous advantages:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are significantly stronger than those in typical alkyl groups, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

-

Improved Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring can act as a conformational lock, reducing the entropic penalty of binding to a biological target.[1][2]

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for other common functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity (LogP) and acidity (pKa) to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a particularly valuable building block as it combines the benefits of the cyclopropyl moiety with a versatile boronic acid handle, making it readily available for carbon-carbon bond formation via the robust and reliable Suzuki-Miyaura coupling reaction.[3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4][5] Its success is built on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]

-

Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organohalide (R¹-X).[4][6] This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[4][7] The reactivity of the halide follows the order: I > OTf > Br >> Cl.[7][8]

-

Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[4][5] This process requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[4][9]

-

Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] This step requires the two organic groups to be in a cis orientation on the palladium center.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Key Considerations

The hydroxyl group on the cyclopropyl moiety of the title compound is generally well-tolerated in Suzuki-Miyaura couplings. However, careful selection of the base and reaction conditions is crucial to prevent potential side reactions and ensure high yields.

General Protocol for Coupling with Aryl Bromides

This protocol provides a robust starting point for coupling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a range of aryl or heteroaryl bromides.

Workflow Overview

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously for the required time (typically 4–16 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization and Parameter Selection

The success of a Suzuki-Miyaura coupling often depends on the synergistic effect of the catalyst, ligand, base, and solvent.

| Parameter | Recommended Options & Rationale |

| Palladium Source | Pd(PPh₃)₄: A reliable choice for many standard couplings. It is a pre-formed Pd(0) catalyst. PdCl₂(dppf): An excellent air-stable Pd(II) pre-catalyst that is reduced in situ. The dppf ligand is effective for a wide range of substrates.[6] Pd₂(dba)₃: Often used with a separate phosphine ligand. Requires careful handling as it is air-sensitive. |

| Ligand | PPh₃ (Triphenylphosphine): A standard, general-purpose ligand. Buchwald Ligands (e.g., SPhos, XPhos): Electron-rich and sterically bulky ligands that excel at promoting oxidative addition for less reactive halides (e.g., aryl chlorides) and can stabilize the catalytic species, leading to higher turnover numbers.[6] |

| Base | K₂CO₃ / Cs₂CO₃: Standard inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. Suitable for most applications. K₃PO₄: A stronger base that can be effective for challenging couplings or when using boronic esters.[10] Organic Bases (e.g., Et₃N): Generally less effective and not recommended as a first choice for this substrate. |

| Solvent System | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1): The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] Anhydrous Solvents (e.g., Toluene, DME): Can be used, especially with bases like KF, but aqueous systems are generally more reliable for boronic acids.[9] |

Common Challenges and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base/solvent. | Use a fresh bottle of catalyst. Ensure thorough degassing of solvents and purging of the reaction vessel. Screen alternative bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |

| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before coupling can occur. This is more common with electron-rich or heteroaryl boronic acids.[6] | Use a higher concentration of reactants. Ensure the boronic acid is not in large excess (1.2-1.5 equiv is usually sufficient). Minimize reaction time once the starting halide is consumed. |

| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | This can be caused by the presence of oxygen or an overly active catalyst system. Ensure the reaction is strictly anaerobic. Reducing catalyst loading may help. |

| Dehalogenation | The aryl halide is reduced to the corresponding arene. | This side reaction can be promoted by certain solvents (e.g., alcohols) or bases. Ensure the solvent is appropriate and consider a different base.[6] |

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecules. By leveraging a fundamental understanding of the reaction mechanism and carefully selecting the reaction parameters—particularly the catalyst, base, and solvent—researchers can reliably achieve high yields of the desired biaryl products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this versatile building block in medicinal chemistry and materials science.

References

- Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- Harvard University. (n.d.). The Suzuki Reaction.

- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

- ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in medicinal chemistry

An In-Depth Guide to the Application of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Medicinal Chemistry

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired therapeutic profiles. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a reagent of significant interest, uniquely combining three powerful motifs in a single, versatile molecule: the phenylboronic acid, the cyclopropyl ring, and a tertiary alcohol. Boronic acids are renowned synthetic intermediates and have been successfully incorporated into FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2][3] Simultaneously, the cyclopropyl group is a "versatile player" in medicinal chemistry, frequently employed to enhance metabolic stability, improve potency, and confer conformational rigidity to drug candidates.[4][5][6]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It elucidates the strategic advantages of using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, provides detailed protocols for its application in the cornerstone Suzuki-Miyaura coupling reaction, and explores its potential in the synthesis of next-generation therapeutics, particularly in oncology and beyond.

Part 1: Rationale for Use — The Synergy of Three Pharmacophoric Motifs

The utility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid stems from the combined physicochemical properties of its constituent parts. Understanding these contributions is key to leveraging this reagent effectively in drug design.

The Phenylboronic Acid Moiety: A Versatile Synthetic and Pharmacological Tool

The boronic acid group (-B(OH)₂) is a cornerstone of modern synthetic chemistry. Its primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[7][8] Beyond its synthetic utility, the boronic acid functional group can engage in reversible covalent interactions with serine, threonine, or cysteine residues in enzyme active sites, a mechanism famously exploited in proteasome inhibitors.[9] This dual functionality makes it a powerful tool for both scaffold construction and direct pharmacodynamic interaction.

The Cyclopropyl Ring: Enhancing Drug-Like Properties

The incorporation of a cyclopropyl ring into a drug candidate can address multiple common challenges in drug discovery.[5][6]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[10] This can significantly increase a compound's in vivo half-life, a critical parameter for therapeutic efficacy.[11]

-

Conformational Rigidity: The strained, planar nature of the cyclopropyl ring restricts the conformational freedom of the molecule.[11] This pre-organization into a bioactive conformation can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[5][6]

-

Improved Permeability and Potency: As a small, lipophilic moiety, the cyclopropyl group can favorably modulate a compound's overall lipophilicity, potentially improving membrane permeability. It can also be used to probe hydrophobic pockets within a target's binding site to gain additional potency.[10]

The Tertiary Hydroxyl Group: A Key Interaction Point

The 1-hydroxy group on the cyclopropyl ring is not a passive spectator. It introduces a crucial point of polarity, capable of acting as both a hydrogen bond donor and acceptor. This feature allows for specific, high-affinity interactions with amino acid residues in a target protein, which can be pivotal for achieving high selectivity and potency.

Part 2: Core Application — The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is in the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the construction of scaffolds for numerous classes of therapeutic agents, including kinase inhibitors.[12][13]

General Experimental Workflow

The process involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. A typical workflow is outlined below.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of a Heteroaryl-Aryl Scaffold

This protocol describes a representative coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Materials and Reagents:

-

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.05 eq)

-

Heteroaryl bromide (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Inerting the System (Causality: Critical): Seal the flask with a septum and sparge the stirred mixture with argon gas for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and terminate the catalytic cycle.

-

Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The mixture will typically darken.

-

Reaction: Attach the reflux condenser (under argon) and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting heteroaryl bromide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Therapeutic Areas

The biaryl scaffold constructed using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is prevalent in several classes of therapeutic agents.

Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of cancer and other diseases. Many FDA-approved kinase inhibitors are ATP-competitive and feature a heteroaryl "hinge-binding" motif coupled to a substituted phenyl ring. The (4-(1-Hydroxycyclopropyl)phenyl) moiety is ideally suited for this purpose.

-

Scaffold: It provides the necessary substituted phenyl ring.

-

Potency & Selectivity: The 1-hydroxycyclopropyl group can extend into solvent-exposed regions or form specific hydrogen bonds with residues near the ATP binding pocket, enhancing both potency and selectivity for the target kinase over others in the kinome.[12]

-

Pharmacokinetics: The inherent metabolic stability of the cyclopropyl group can lead to improved pharmacokinetic profiles.[10]

| Parameter | Advantage Conferred by 1-Hydroxycyclopropyl Moiety | Reference |

| Potency (IC₅₀/Kᵢ) | Can be enhanced by occupying lipophilic pockets and forming H-bonds. | [10][14] |

| Metabolic Stability | Increased resistance to CYP-mediated oxidation. | [10][11] |

| Selectivity | Rigid conformation and H-bonding potential can favor binding to the target kinase. | [11] |

| Solubility | The hydroxyl group can mitigate the lipophilicity of the biaryl core. | N/A |

Proteasome Inhibitors

The development of proteasome inhibitors has revolutionized the treatment of multiple myeloma. While the boronic acid is the key pharmacophore that interacts with the proteasome's active site, the P2' and P3' substituents are critical for specificity and drug-like properties.[2][3] Incorporating the (4-(1-Hydroxycyclopropyl)phenyl) group into novel dipeptidyl boronic acids could offer a strategy to:

-

Improve Metabolic Stability: Reduce clearance and prolong the drug's half-life.

-

Overcome Resistance: Present a novel binding motif that may be effective against bortezomib-resistant cancer cells.

Other Potential Therapeutic Targets

The structural features of this building block make it attractive for a wide range of other targets where substituted biaryl motifs are common, including G-protein coupled receptors (GPCRs), nuclear hormone receptors, and various enzyme classes. The combination of rigidity, metabolic stability, and hydrogen bonding potential offers a powerful toolkit for medicinal chemists to optimize lead compounds.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is more than just a synthetic intermediate; it is a strategically designed building block that imparts multiple desirable properties to a molecule simultaneously. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. The integrated benefits of the cyclopropyl ring (metabolic stability, rigidity) and the hydroxyl group (H-bonding) provide a clear rationale for its use in developing potent, selective, and durable drug candidates. For researchers in medicinal chemistry, this reagent represents a valuable tool for accelerating the discovery and optimization of novel therapeutics.

References

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Chlebek, J., et al. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. National Institutes of Health. [Link]

-

Wang, X., et al. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. [Link]

-

Singh, J., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Çetinkaya, Y., et al. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health. [Link]

-

Al-Blewi, F. F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid. PubChem. [Link]

-

Itzhak, Y., et al. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. PubMed. [Link]

-

Yang, Y., et al. Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

-

Nickel, S., et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Asanuma, M., et al. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PubMed Central. [Link]

-

Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

-

Wang, Y., et al. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. National Institutes of Health. [Link]

-

Cebeci, E., et al. Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. nbinno.com [nbinno.com]

- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Organic Synthesis

Introduction: The Strategic Value of the 1-Hydroxycyclopropyl Motif